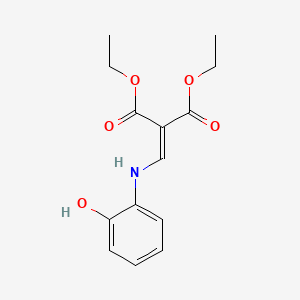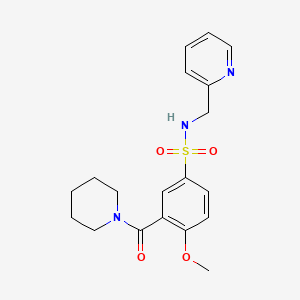
diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate
Übersicht
Beschreibung
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonic ester derivatives This compound is characterized by the presence of a diethyl malonate moiety linked to a 2-hydroxyphenyl group through an amino methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-hydroxyaniline in the presence of a suitable base. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the 2-hydroxyaniline to form the desired product. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene carbon adjacent to the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated malonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of various fine chemicals .
Wirkmechanismus
The mechanism of action of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate involves its ability to form stable enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The presence of the 2-hydroxyphenyl group enhances the compound’s reactivity by stabilizing the enolate through resonance. This stabilization allows for more efficient formation of carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in malonic ester synthesis.
Diethyl 2-((phenylamino)methylene)malonate: Similar structure but with a phenyl group instead of a 2-hydroxyphenyl group.
Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate: Contains a pyridinyl group, offering different reactivity and applications .
Uniqueness
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is unique due to the presence of the 2-hydroxyphenyl group, which provides additional sites for hydrogen bonding and enhances the compound’s reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific interactions with biological targets are required .
Eigenschaften
IUPAC Name |
diethyl 2-[(2-hydroxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-15-11-7-5-6-8-12(11)16/h5-9,15-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLKUNFPLOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4668105.png)
![N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]imino}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4668107.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![(Z)-1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4668128.png)
![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4668135.png)


![(5E)-5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
![2-amino-5-(5-bromo-2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4668172.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4668190.png)

![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)
